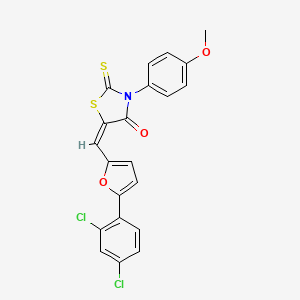
(E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H13Cl2NO3S2 and its molecular weight is 462.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infections. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
The structural framework of thiazolidin-4-one allows for modifications that can enhance biological activity. The presence of furan and chlorophenyl groups in the compound contributes to its pharmacological profile. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, influencing cellular pathways related to disease progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound exhibit dose-dependent cytotoxicity in human leukemia cell lines .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | HL-60 | 12.5 | Apoptosis induction |
| 5f | K562 | 15.0 | Cell cycle arrest |
The electron-donating groups on the aryl ring significantly enhance cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
Antimicrobial Activity
Thiazolidin-4-one derivatives also exhibit notable antimicrobial properties. Studies indicate that compounds containing furan moieties demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Tested | Staphylococcus aureus | 16 |
| Tested | Escherichia coli | 32 |
These findings suggest that structural variations can lead to enhanced antimicrobial potency, making thiazolidin-4-one derivatives promising candidates for developing new antibiotics .
Antioxidant Activity
The antioxidant capacity of thiazolidin-4-one derivatives has also been assessed using various assays. Compounds similar to this compound have shown significant radical scavenging activity, indicating their potential in mitigating oxidative stress-related damage .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (mM) |
|---|---|---|
| Tested | 85 | 0.54 |
| Vitamin C | 100 | N/A |
These results highlight the potential of this compound as a protective agent against oxidative damage.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Compounds with electron-donating groups exhibited enhanced anticancer properties through apoptosis induction mechanisms .
- Molecular Docking Studies : In silico studies demonstrated stable interactions between thiazolidinone derivatives and key biological targets such as gp41 in HIV research, although toxicity limited further evaluation of their antiviral potential .
特性
IUPAC Name |
(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)16-8-2-12(22)10-17(16)23/h2-11H,1H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIXMTKKOHXWNO-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














